molecular formula C5H10N2O3 B052804 (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid CAS No. 184161-19-1

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid

Cat. No.: B052804
CAS No.: 184161-19-1
M. Wt: 151.11 g/mol
InChI Key: ZDXPYRJPNDTMRX-WIAREEORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid, commonly referred to as DOPO, is an organic acid that has been studied for its potential applications in scientific research. DOPO is a chiral molecule, meaning that it has two non-superimposable mirror images, and is of particular interest due to its ability to form stable complexes with metal ions. This property has enabled the use of DOPO in a variety of research experiments, such as those involving the binding of metal ions to proteins and other biomolecules.

Scientific Research Applications

Pharmacological Tool in Cholecystokinin Study

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid derivatives, like lorglumide, have been identified as a new class of non-peptide cholecystokinin (CCK) antagonists. They show great affinity for pancreatic CCK receptors and are potent and specific in inhibiting CCK-induced effects in various biological systems. This makes them valuable pharmacological tools for studying the functions of CCK (Makovec et al., 1987).

Metal–Carbonyl Tracers

Compounds like this compound have been utilized in the synthesis of W(CO)5 complexes. These complexes exhibit strong infrared absorption and are thermally stable, making them suitable for applications as metal–carbonyl tracers in various chemical processes (Kowalski et al., 2009).

Biomass-Derived Chemical Conversion

The compound has relevance in the conversion of biomass-derived levulinic acid. It plays a role in catalytic hydrogenation and oxidation processes, leading to the formation of valuable industrial chemicals like γ-valerolactone (GVL) (Gong et al., 2011).

Inhibition of Caspase-1

Derivatives of this compound have been explored for their inhibitory effects on caspase-1, a crucial enzyme in inflammatory processes. This research provides insights into developing novel inhibitors for therapeutic applications (Brady, 1998).

Nitric Oxide Synthase Inhibition

Similar compounds have been studied as inhibitors of nitric oxide synthase, an enzyme involved in various physiological processes. Research in this area contributes to the development of potential therapeutic agents (Ulhaq et al., 1998).

Protecting Group Chemistry

These compounds are also important in protecting group chemistry, particularly in the synthesis of alpha and beta-glucoisosaccharinic acids from cellulosic materials. This chemistry is vital for the development of valuable platform chemicals (Almond et al., 2018).

Tumor Imaging

Derivatives have been explored for tumor imaging, particularly in the context of enhanced glutamine metabolism in cancer cells. Their properties make them promising candidates for developing novel diagnostic tools (Huang et al., 2019).

Properties

IUPAC Name

(2R)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-GKVKFTTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)N)[13C@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
Reactant of Route 2
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
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(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
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(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
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(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid
Reactant of Route 6
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid

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